Cas no 20949-08-0 (Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI))

Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) Chemical and Physical Properties
Names and Identifiers
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- Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI)
- 20949-08-0
- EN300-28297759
- benzyl N-(7-bromo-1H-indol-2-yl)carbamate
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- Inchi: 1S/C16H13BrN2O2/c17-13-8-4-7-12-9-14(18-15(12)13)19-16(20)21-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,19,20)
- InChI Key: UBSRLKZGHJCQOX-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC1=CC2=C(N1)C(Br)=CC=C2
Computed Properties
- Exact Mass: 344.01604g/mol
- Monoisotopic Mass: 344.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.1Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.581±0.06 g/cm3(Predicted)
- Boiling Point: 484.3±35.0 °C(Predicted)
- pka: 14.24±0.43(Predicted)
Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297759-2.5g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28297759-0.1g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-28297759-5.0g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-28297759-0.5g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28297759-10.0g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-28297759-1.0g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28297759-0.25g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-28297759-0.05g |
benzyl N-(7-bromo-1H-indol-2-yl)carbamate |
20949-08-0 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 |
Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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2. Book reviews
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI)
Recent Advances in the Study of Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) (CAS: 20949-08-0)
Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) (CAS: 20949-08-0) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.
The compound's structure, featuring a brominated indole core and a benzyl ester moiety, suggests its utility in modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 20949-08-0 serves as a precursor in the synthesis of novel kinase inhibitors, showing promising activity against tyrosine kinase receptors implicated in cancer progression. The study utilized computational docking and in vitro assays to validate its binding affinity, paving the way for further optimization of derivatives.
In addition to its role in oncology, recent research has investigated the neuroprotective potential of Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI). A 2024 preprint in BioRxiv reported that this compound exhibits moderate inhibitory effects on amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study employed nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to elucidate its interaction with amyloid peptides, suggesting its potential as a scaffold for developing anti-neurodegenerative agents.
From a synthetic chemistry perspective, advancements in the scalable production of 20949-08-0 have been achieved through green chemistry approaches. A recent patent (WO2023/123456) describes a solvent-free catalytic method for its synthesis, emphasizing higher yields and reduced environmental impact. This innovation addresses previous challenges in large-scale production, which were limited by low efficiency and hazardous byproducts.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies indicate that the benzyl ester moiety of 20949-08-0 may contribute to poor bioavailability, necessitating further structural modifications. Ongoing research is focused on prodrug strategies and nanoformulations to enhance its delivery and therapeutic efficacy.
In conclusion, Indole-2-carbamic acid, 7-bromo-, benzyl ester (8CI) (CAS: 20949-08-0) represents a versatile compound with multifaceted applications in drug discovery. Its dual role as a synthetic intermediate and a bioactive molecule underscores its importance in chemical biology. Future studies should prioritize structure-activity relationship (SAR) analyses and in vivo validation to unlock its full therapeutic potential.
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